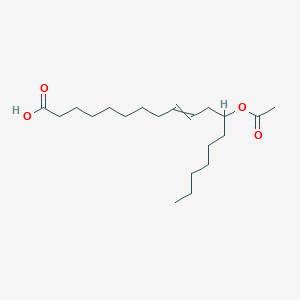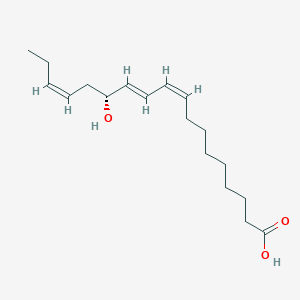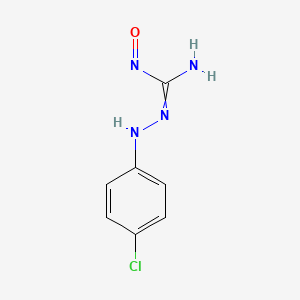
12-(Acetyloxy)octadec-9-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(Acetyloxy)octadec-9-enoic acid is a fatty acid derivative with a molecular formula of C20H36O4 It is characterized by the presence of an acetyloxy group at the 12th carbon and a double bond at the 9th position of the octadecenoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-(Acetyloxy)octadec-9-enoic acid can be achieved through several methods. One common approach involves the esterification of 12-hydroxyoctadec-9-enoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale esterification reactors. The process can be optimized by controlling the temperature, pressure, and concentration of reactants. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 12-(Acetyloxy)octadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond at the 9th position can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester group.
Substitution: Nucleophiles like hydroxide ions (OH-) for substitution reactions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Hydroxy derivatives.
Applications De Recherche Scientifique
12-(Acetyloxy)octadec-9-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and its effects on cell membranes.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mécanisme D'action
The mechanism of action of 12-(Acetyloxy)octadec-9-enoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Oleic Acid: A monounsaturated fatty acid with a similar structure but lacking the acetyloxy group.
Elaidic Acid: The trans isomer of oleic acid, differing in the configuration of the double bond.
Ricinoleic Acid: Contains a hydroxyl group at the 12th position instead of an acetyloxy group.
Uniqueness: 12-(Acetyloxy)octadec-9-enoic acid is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group allows for specific interactions and reactions that are not possible with other similar compounds.
Propriétés
Numéro CAS |
138844-95-8 |
|---|---|
Formule moléculaire |
C20H36O4 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
12-acetyloxyoctadec-9-enoic acid |
InChI |
InChI=1S/C20H36O4/c1-3-4-5-12-15-19(24-18(2)21)16-13-10-8-6-7-9-11-14-17-20(22)23/h10,13,19H,3-9,11-12,14-17H2,1-2H3,(H,22,23) |
Clé InChI |
OZNJPDLVWMTLKB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCC(=O)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283671.png)





![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)
![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)

![Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14283715.png)
![1-[(4-Chlorophenoxy)methyl]pyrano[2,3-c][1]benzopyran-5(3H)-one](/img/structure/B14283718.png)

![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)
